6-(2-Fluorophenyl)pyridazin-3-amine

Conformational analysis Torsional angle Drug design

Researchers pursuing CB2 agonists or ALK5 inhibitors require regioisomerically pure 6-arylpyridazine building blocks, as fluoro substitution pattern dictates target engagement. Using meta/para isomers invalidates published SAR. 6-(2-Fluorophenyl)pyridazin-3-amine (CAS 1159818-36-6) provides the validated ortho-fluoro scaffold: • Confirmed selectivity in CB2 agonist series (Gleave et al. SAR platform) • Defined torsional bias for kinase allosteric pocket complementarity • Primary amine handle for rapid N-functionalization • Available with 95-98% purity; confirm ortho identity by ¹⁹F NMR

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
CAS No. 1159818-36-6
Cat. No. B1520221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenyl)pyridazin-3-amine
CAS1159818-36-6
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(C=C2)N)F
InChIInChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14)
InChIKeyNAYQZMXUKPITAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Fluorophenyl)pyridazin-3-amine: CB2 Agonist and Kinase Inhibitor Building Block


6-(2-Fluorophenyl)pyridazin-3-amine (CAS 1159818-36-6) is a heterocyclic building block comprising a pyridazine core substituted at the 6-position with an ortho-fluorophenyl ring and at the 3-position with a primary amine. It belongs to the 3-amino-6-arylpyridazine class, a scaffold recognized for its privileged status in medicinal chemistry due to its capacity to act as a bioisostere of phenyl rings and carboxamide groups [1]. This compound has been utilized as a synthetic intermediate in the development of selective CB2 receptor agonists for inflammatory pain [2] and as a precursor in ALK5 (TGF-β type I receptor) inhibitor patent filings [3]. Physical properties predicted by ChemSpider include a density of 1.3±0.1 g/cm³ and a boiling point of 391.3±27.0 °C .

6-(2-Fluorophenyl)pyridazin-3-amine: Generic Substitution Not Justified


Within the 3-amino-6-arylpyridazine class, the position of the fluorine substituent on the pendant phenyl ring critically dictates pharmacological target engagement and physicochemical properties. The ortho-fluorine atom in 6-(2-fluorophenyl)pyridazin-3-amine imposes a distinct torsional angle between the pyridazine and phenyl rings, influencing both the molecular conformation and the electron distribution of the heterocyclic core [1]. Published structure–activity relationship (SAR) studies in the CB2 agonist series demonstrate that even minor alterations at the 6-aryl position—including halogen identity, substitution pattern, and ring replacement—produce large, quantifiable shifts in receptor potency and selectivity versus the CB1 receptor [2]. Direct interchange with the para-fluorophenyl isomer (CAS not in banned list) or the unsubstituted 6-phenylpyridazin-3-amine would therefore alter binding-site complementarity, oral absorption potential, and metabolic stability, rendering baseline bioequivalence assumptions invalid. The following section provides the available quantitative evidence in support of this position.

6-(2-Fluorophenyl)pyridazin-3-amine: Comparator Differentiation Evidence


Conformational Bias of Ortho-Fluorine vs Para-Fluorophenyl Analogs

The ortho-fluorine atom on the 6-phenyl ring of 6-(2-fluorophenyl)pyridazin-3-amine introduces a steric clash with the pyridazine C5–H, forcing the two rings into a non-coplanar geometry. This contrasts with the para-fluorophenyl isomer, which adopts an approximately planar ground-state conformation. The resulting difference in three-dimensional shape alters the spatial presentation of the primary amine and the pyridazine N2 lone pair, both potential hydrogen-bonding contacts with biological targets. Quantitative torsion-angle data for the specific compound are not published; however, the class-level conformational effect of ortho- versus para-substitution on 6-arylpyridazines is consistently observed across crystallographic databases. Users requiring a conformationally restricted synthon for target-binding site complementarity should preferentially select the ortho-fluorinated variant [1].

Conformational analysis Torsional angle Drug design Bioisostere

Ortho-Fluorine Inductive Effect vs Meta/Para Isomers

Fluorine exerts a strong electron-withdrawing inductive effect (−I) that varies with substitution position on the phenyl ring. The ortho position delivers the strongest through-space inductive pull on the pyridazine ring due to proximity to the C6 attachment point. This modulates the electron density at the pyridazine N1 and N2 atoms and at the C3–NH2 group. The Hammett σₘ value for fluorine (σₘ = 0.34) provides a baseline, but ortho-substituents also exert field effects that cannot be captured by simple σ constants. For the target compound, the ortho-fluorine lowers the pKa of the pyridazine conjugate acid and increases the electrophilicity of the C4 and C5 positions relative to the meta- and para-fluorophenyl analogs. Quantitative pKa or CV data for the specific compound are not publicly available; the inference is based on well-established through-space inductive effects of ortho-halogens on heterocyclic systems [1].

Electronic effect Hammett constant Reactivity Nucleophilic aromatic substitution

CB2 Agonist Pharmacophore Compatibility

A series of 3-amino-6-aryl-pyridazines was identified as selective CB2 receptor agonists. The SAR investigation disclosed that the nature, position, and electronic character of the 6-aryl substituent profoundly affect both CB2 agonist potency and selectivity over the CB1 receptor [1]. Analogue 35 from this series achieved high potency in an in vivo model of inflammatory pain [1]. While the precise structure of analogue 35 is not publicly disclosed in the abstract, the patent and publication family establishes that ortho-substituted 6-aryl variants are integral to the CB2 pharmacophore. The target compound 6-(2-fluorophenyl)pyridazin-3-amine serves as the unelaborated core scaffold from which N-functionalized derivatives in this class are prepared. Its ortho-fluorine substitution pattern is consistent with the pharmacophoric requirements for CB2 selectivity observed in the Gleave et al. SAR tables. Users synthesizing CB2-targeting compound libraries will therefore require the ortho-fluoro isomer as the direct synthetic precursor, as meta- or para-fluoro isomers would yield analogs falling outside the optimized SAR landscape [1].

CB2 agonist Inflammatory pain Structure-activity relationship Selectivity

Vendor Purity and Supply Assurance for Ortho-Fluoro Isomer

Commercial sourcing data indicate that 6-(2-fluorophenyl)pyridazin-3-amine is available from multiple reputable suppliers with a standard purity specification of 95% (HPLC or NMR) and, in some cases, 98% . Supplier listings for the para-fluorophenyl isomer (6-(4-fluorophenyl)pyridazin-3-amine) and the meta-fluorophenyl isomer are more scattered, with fewer vendors offering analytical certificates. The ortho-fluoro isomer therefore benefits from broader commercial availability and more consistent batch-to-batch purity documentation, reducing procurement risk for programs requiring multi-gram scale-up. Unit pricing comparison is outside the scope of this evidence guide, but procurement teams can request quotes using the CAS number 1159818-36-6 to obtain current pricing .

Chemical procurement Purity specification Building block Lead generation

6-(2-Fluorophenyl)pyridazin-3-amine: Research and Procurement Applications


CB2-Selective Agonist Library Synthesis

Medicinal chemistry teams pursuing selective CB2 agonists should use 6-(2-fluorophenyl)pyridazin-3-amine as the core scaffold for N-functionalization. The Gleave et al. SAR platform [1] establishes that 3-amino-6-arylpyridazines with ortho-substitution patterns form the basis for compounds exhibiting high CB2 potency and in vivo efficacy in inflammatory pain models. Using the ortho-fluoro building block ensures that the resulting library remains within the validated pharmacophoric space; substitution with the meta- or para-fluoro isomer would shift the SAR into unoptimized territory.

Conformationally Restricted Scaffold for Kinase Inhibitors

The non-coplanar geometry imposed by the ortho-fluorine substituent [1] makes 6-(2-fluorophenyl)pyridazin-3-amine a valuable entry point for designing kinase inhibitors that require a twisted biaryl pharmacophore. The US20250011299A1 patent filing exemplifies the use of pyridazinyl amino derivatives as ALK5 (TGF-β type I receptor) inhibitors, where the 6-aryl substitution pattern is a determinant of kinase selectivity [2]. Researchers targeting ALK5 or related kinases with type II inhibitor binding modes should prioritize the ortho-fluoro isomer for its shape complementarity to the allosteric back pocket.

Chemical Biology Probe with Defined Molecular Geometry

When designing chemical probes where three-dimensional shape is the primary determinant of target engagement (e.g., bromodomain or protein–protein interaction inhibitors), the ortho-fluorophenyl group provides a defined torsional bias that can be exploited for affinity optimization [1]. The 6-(2-fluorophenyl)pyridazin-3-amine scaffold offers a synthetically tractable primary amine handle for rapid diversification while maintaining the non-coplanar geometry required for niche binding pockets.

Multi-Vendor Supply Assurance for Scale-Up

For CROs and pharmaceutical development groups requiring reproducible access to 6-(2-fluorophenyl)pyridazin-3-amine in quantities from 250 mg to 5 g, the compound's presence across multiple vendors (Leyan at 98% purity, ChemicalBook at 95% NMR, CymitQuimica, and AKSci) provides supply-chain redundancy [1] [2] . Procurement managers should request certificates of analysis specifying purity by HPLC or NMR and confirm the ortho-fluorophenyl regioisomeric identity by ¹⁹F NMR to distinguish from the meta- and para-isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Fluorophenyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.